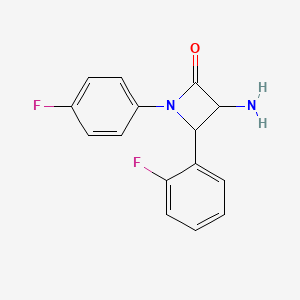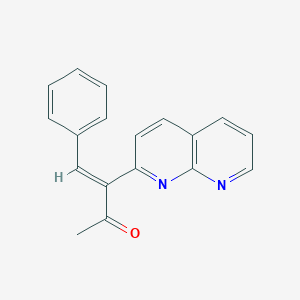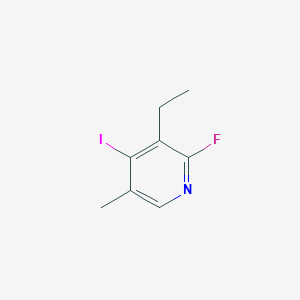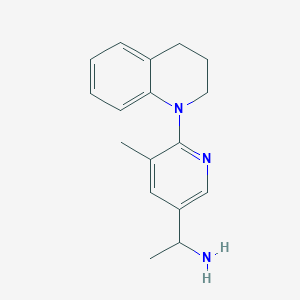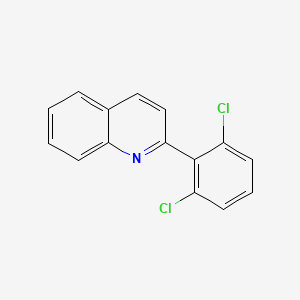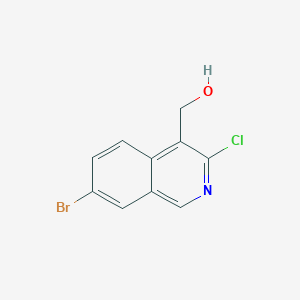
(7-Bromo-3-chloroisoquinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-3-chloroisoquinolin-4-yl)methanol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the bromination and chlorination of isoquinoline derivatives, followed by the introduction of a methanol group. The reaction conditions typically involve the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂), respectively. The final step involves the reduction of the intermediate compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-3-chloroisoquinolin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the isoquinoline ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(7-Bromo-3-chloroisoquinolin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of (7-Bromo-3-chloroisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity, leading to increased potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Bromo-3-chloroisoquinolin-4-yl)amine
- (7-Bromo-3-chloroisoquinolin-4-yl)ethanol
- (7-Bromo-3-chloroisoquinolin-4-yl)acetate
Uniqueness
(7-Bromo-3-chloroisoquinolin-4-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7BrClNO |
|---|---|
Peso molecular |
272.52 g/mol |
Nombre IUPAC |
(7-bromo-3-chloroisoquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2 |
Clave InChI |
WDSVDLKJGUIBNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

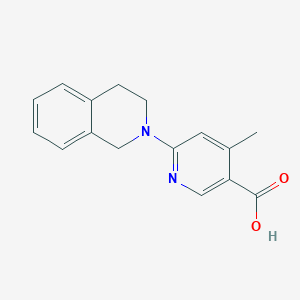

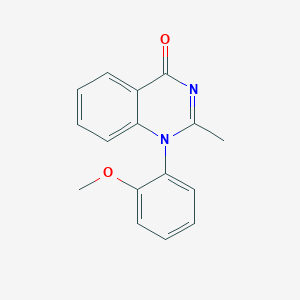

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
